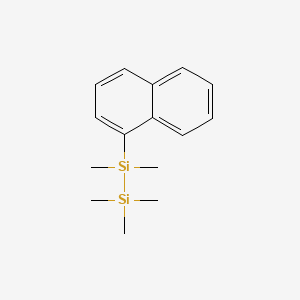
Disilane, pentamethyl-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, pentamethyl-1-naphthalenyl- is an organosilicon compound with the molecular formula C15H22Si2 and a molecular weight of 258.5062 g/mol This compound features a disilane (Si-Si) bond, which is a unique characteristic of organosilicon chemistry
Preparation Methods
The synthesis of disilane, pentamethyl-1-naphthalenyl- typically involves the following methods:
Salt Elimination: This method involves the reaction of a silicon-containing salt with an appropriate reagent to form the disilane bond.
Pd-Catalyzed Si-C Coupling: Palladium catalysts are used to facilitate the coupling of silicon atoms with carbon atoms, forming the desired disilane structure.
Dehydrogenation of Hydrosilanes: Using tri(pentafluorophenyl)borane as an oxidizing agent, the dehydrogenation of tri-substituted hydrosilane can efficiently produce disilane.
Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Disilane, pentamethyl-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the silicon atom.
Common reagents used in these reactions include oxidizing agents like tri(pentafluorophenyl)borane and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disilane, pentamethyl-1-naphthalenyl- has a wide range of applications in scientific research:
Biology: Its unique structural properties make it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of silicon wafers and other semiconductor materials.
Mechanism of Action
The mechanism of action of disilane, pentamethyl-1-naphthalenyl- involves its ability to form stable Si-Si bonds, which can interact with various molecular targets. The Si-Si bond exhibits unique electronic properties, such as higher HOMO energy levels, which allow for efficient electron delocalization and interaction with other molecules . This interaction can lead to the formation of complex hybrid architectures with unique photophysical properties.
Comparison with Similar Compounds
Disilane, pentamethyl-1-naphthalenyl- can be compared with other disilane compounds, such as:
Hexamethyldisilane: Similar in structure but lacks the naphthalenyl group, resulting in different electronic and structural properties.
Disilane, pentamethyl-: Another similar compound but with different substituents on the silicon atoms.
The uniqueness of disilane, pentamethyl-1-naphthalenyl- lies in its combination of the disilane bond with the naphthalenyl group, providing distinct electronic and structural characteristics that are not present in other disilane compounds.
Properties
CAS No. |
38446-40-1 |
|---|---|
Molecular Formula |
C15H22Si2 |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
dimethyl-naphthalen-1-yl-trimethylsilylsilane |
InChI |
InChI=1S/C15H22Si2/c1-16(2,3)17(4,5)15-12-8-10-13-9-6-7-11-14(13)15/h6-12H,1-5H3 |
InChI Key |
HOCAJYZQOFSYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

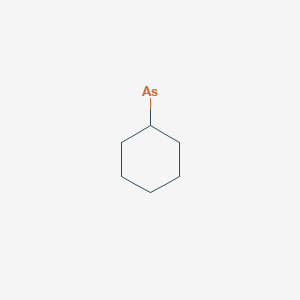

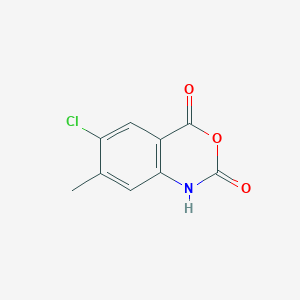
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
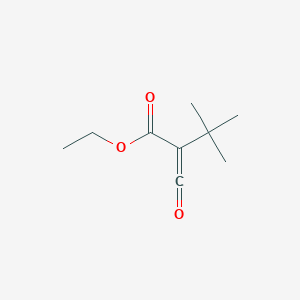
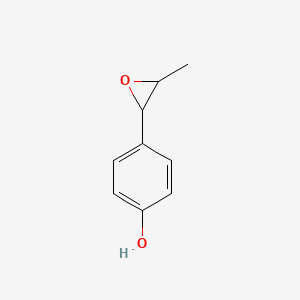
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
